molecular formula C6H4Br2ClN B13116105 2,6-Dibromo-3-(chloromethyl)pyridine

2,6-Dibromo-3-(chloromethyl)pyridine

Cat. No.: B13116105
M. Wt: 285.36 g/mol
InChI Key: BVDDUCAEPHZYAZ-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-(chloromethyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two bromine atoms at the 2 and 6 positions and a chloromethyl group at the 3 position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-3-(chloromethyl)pyridine typically involves the bromination of 2,6-lutidine followed by chloromethylation. One common method involves dissolving 2,6-lutidine in carbon tetrachloride and slowly adding dibromoethane and azobisisobutyronitrile (AIBN) as a radical initiator. The reaction mixture is refluxed at 80°C for one hour. After completion, the reaction mixture is cooled, filtered, and the filtrate is washed with saturated sodium bicarbonate and sodium chloride solutions. The product is then dried and purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: Oxidized derivatives of the pyridine ring.

    Reduction Products: Reduced forms of the compound with different functional groups.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

2,6-Dibromo-3-(chloromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-3-(chloromethyl)pyridine is unique due to the combination of bromine and chloromethyl groups on the pyridine ring

Properties

Molecular Formula

C6H4Br2ClN

Molecular Weight

285.36 g/mol

IUPAC Name

2,6-dibromo-3-(chloromethyl)pyridine

InChI

InChI=1S/C6H4Br2ClN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2

InChI Key

BVDDUCAEPHZYAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1CCl)Br)Br

Origin of Product

United States

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